molecular formula C9H17NO B13161014 2-(Tert-butylamino)-1-cyclopropylethan-1-one

2-(Tert-butylamino)-1-cyclopropylethan-1-one

Cat. No.: B13161014
M. Wt: 155.24 g/mol
InChI Key: LXTUOOWDXIATAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butylamino)-1-cyclopropylethan-1-one is an organic compound that features a cyclopropyl group attached to an ethanone backbone, with a tert-butylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-1-cyclopropylethan-1-one typically involves the reaction of cyclopropyl ketone with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-1-cyclopropylethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The tert-butylamino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketone derivatives, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

2-(Tert-butylamino)-1-cyclopropylethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)-1-cyclopropylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, similar compounds have been shown to interact with beta-adrenergic receptors, influencing intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butylamino)-1-cyclopropylethan-1-one is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(tert-butylamino)-1-cyclopropylethanone

InChI

InChI=1S/C9H17NO/c1-9(2,3)10-6-8(11)7-4-5-7/h7,10H,4-6H2,1-3H3

InChI Key

LXTUOOWDXIATAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.